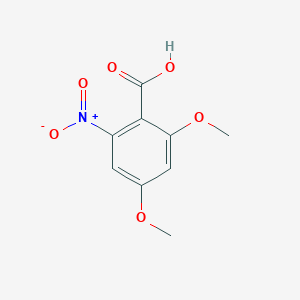

2,4-Dimethoxy-6-nitrobenzoic acid

Description

Contextual Significance of Dimethoxy-nitrobenzoic Acid Derivatives in Organic Synthesis

The utility of dimethoxy-nitrobenzoic acid derivatives is evident in their application as precursors to various heterocyclic compounds and other complex organic frameworks. For example, 3,4-dimethoxy-6-nitrobenzoic acid has been utilized in the synthesis of 6,7-dimethoxyquinazoline (B1622564) derivatives. researchgate.netchemicalbook.com The synthesis of 2,5-substituted benzoic acid scaffolds has been explored for the development of dual inhibitors of anti-apoptotic proteins, highlighting their relevance in medicinal chemistry. acs.orgnih.gov The specific isomer, 2,6-dimethoxy-3-nitrobenzoic acid, is noted as a key intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs. chemimpex.com

The following table provides a summary of some dimethoxy-nitrobenzoic acid isomers and their applications:

| Compound Name | Key Applications |

| 3,4-Dimethoxy-6-nitrobenzoic acid | Synthesis of 6,7-dimethoxyquinazoline derivatives researchgate.netchemicalbook.com |

| 2,5-Substituted benzoic acids | Development of dual inhibitors of anti-apoptotic proteins acs.orgnih.gov |

| 2,6-Dimethoxy-3-nitrobenzoic acid | Intermediate in the synthesis of anti-inflammatory and analgesic drugs chemimpex.com |

| 4,5-Dimethoxy-2-nitrobenzoic acid | Used in the synthesis of 4,5-dimethoxy-2-nitrobenzamide (B1586824) and organotin carboxylates chemicalbook.com |

Academic Research Landscape for 2,4-Dimethoxy-6-nitrobenzoic Acid and Related Isomers

The academic research landscape for this compound and its isomers reflects a continued interest in their synthesis, characterization, and application. Studies often focus on the development of new synthetic methodologies to access these compounds and the exploration of their potential in various fields. For example, research into the crystal structure of isomers like 2,4,6-trimethoxybenzoic acid and 2,6-dimethoxy-3-nitrobenzoic acid provides valuable insights into their solid-state properties and intermolecular interactions. researchgate.net

While specific research on this compound is less prevalent in the provided search results, the broader context of dimethoxy-nitrobenzoic acids indicates an active area of investigation. The synthesis of related compounds, such as 2,4-dimethoxy-6-methylbenzoic acid, has been documented, suggesting that synthetic routes to the title compound are accessible. nih.gov Furthermore, the general interest in nitrobenzoic acids and their derivatives as ligands in coordination chemistry and as precursors to biologically active molecules continues to drive research in this area. nih.gov

The following table presents some known properties of related dimethoxy-nitrobenzoic acid isomers:

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Methoxy-4-nitrobenzoic acid | C8H7NO5 | 197.14 | 146-148 sigmaaldrich.com |

| 4,5-Dimethoxy-2-nitrobenzoic acid | C9H9NO6 | 227.17 | 195-197 sigmaaldrich.com |

| 2,3,4-Trimethoxy-6-nitrobenzoic acid | C10H11NO7 | 257.2 | Not Available chemsynthesis.com |

| 2,4-Dimethoxy-6-methylbenzoic acid | C10H12O4 | 196.20 | Not Available nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxy-6-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6/c1-15-5-3-6(10(13)14)8(9(11)12)7(4-5)16-2/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJKDKBOADFMPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2,4 Dimethoxy 6 Nitrobenzoic Acid

Reduction of the Nitro Group to Amino Functionality

The conversion of the nitro group in 2,4-Dimethoxy-6-nitrobenzoic acid to an amino group is a fundamental transformation, yielding 2-amino-4,6-dimethoxybenzoic acid. This reaction is a critical step in the synthesis of various heterocyclic compounds, such as quinazolinones. rsc.orgrsc.org The most prevalent method for this reduction is catalytic hydrogenation.

Detailed research findings indicate that this reduction can be effectively carried out using various catalytic systems. Common catalysts include palladium on carbon (Pd/C) or Raney nickel. rsc.orggoogle.com The reaction is typically performed under a hydrogen atmosphere, with pressures ranging from atmospheric to elevated pressures (e.g., 3-4 kg/cm ²). google.com Solvents such as ethanol (B145695), methanol (B129727), or water are commonly employed. rsc.orggoogle.comepo.org In some procedures, the reaction is conducted on the salt of the benzoic acid (e.g., sodium or potassium salt) to improve solubility in aqueous media. rsc.org The pH of the reaction mixture can be a critical parameter, with adjustments sometimes made to facilitate the reaction and subsequent product isolation. chemicalbook.com

Alternative reducing agents to catalytic hydrogenation include metal powders in acidic media, such as iron powder with a catalytic amount of hydrochloric acid in ethanol. arabjchem.orggoogle.com This method provides another viable route to the corresponding aminobenzoic acid. The choice of reduction method often depends on factors like scale, available equipment, and desired purity of the product.

| Starting Material | Reducing Agent/Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4,5-Dimethoxy-2-nitrobenzoic acid derivatives | H₂, Pd/C | Methanol | 3-4 kg/cm² H₂, ambient temp. | Corresponding amino-benzoic acid derivative | High | google.com |

| 2-Nitro-4,5-dimethoxymethylbenzoate | Iron powder, conc. HCl (cat.) | Ethanol | Reflux, 80°C, 8-9h | Methyl 2-amino-4,5-dimethoxybenzoate | Not specified | arabjchem.org |

| Sodium/Potassium salt of 2,3,4-trimethoxy-6-nitrobenzoic acid | H₂, Raney Nickel or Platinum Oxide | Water | Elevated pressure | Corresponding aniline (B41778) derivative | Not specified | rsc.org |

| Methyl-4,5-dimethoxy-2-nitro-benzoate | H₂, 10% Pd/C | Water, pH 6.6 | 50°C, 3.5 bar | 2-Amino-4,5-dimethoxybenzoic acid | 83% | chemicalbook.com |

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a key handle for various chemical modifications, including esterification, conversion to acyl chlorides and anhydrides, and decarboxylation.

Esterification Reactions

Esterification is a common transformation used to protect the carboxylic acid, modify its reactivity, or alter the physical properties of the molecule. The synthesis of esters, such as methyl 2,4-dimethoxy-6-nitrobenzoate or ethyl 2,4-dimethoxy-6-nitrobenzoate, is typically achieved through acid-catalyzed esterification (Fischer esterification). arabjchem.orgmdpi.com

This reaction involves heating the carboxylic acid in an excess of the corresponding alcohol (e.g., anhydrous methanol or ethanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or by passing dry hydrogen chloride (HCl) gas through the mixture. arabjchem.orgmdpi.com Other reagents, like triethyl orthoformate, can also be employed for esterification, often at the reflux temperature of the solvent. epo.org The reaction progress is monitored until completion, after which standard workup procedures, including removal of excess alcohol, neutralization, and extraction, are used to isolate the ester product. mdpi.com The formation of the ester is confirmed by the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a characteristic ester carbonyl (C=O) stretch in the IR spectrum. mdpi.com

| Carboxylic Acid | Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 3,4-Dimethoxy-6-nitrobenzoic acid | Anhydrous methanol | Dry HCl gas, 0-5°C, 2-3h | Methyl-3,4-dimethoxy-6-nitrobenzoate | arabjchem.orgresearchgate.net |

| 2,6-Dimethoxybenzoic acid | Absolute ethanol | H₂SO₄ (cat.), Reflux | Ethyl 2,6-dimethoxybenzoate | mdpi.com |

| 2,3-Dimethoxy-6-nitrobenzoic acid | Triethyl orthoformate | Reflux, 1h | Ethyl 2,3-dimethoxy-6-nitrobenzoate | epo.org |

Formation of Acyl Chlorides and Anhydrides

The carboxylic acid can be converted into more reactive derivatives like acyl chlorides and anhydrides, which serve as versatile intermediates for acylation reactions. The formation of an acyl chloride from a nitrobenzoic acid derivative can be achieved using standard chlorinating agents. For instance, phosphorus pentachloride (PCl₅) is a reagent used for this transformation, converting the carboxylic acid into the corresponding acyl chloride. google.com

Symmetrical anhydrides of substituted benzoic acids can be prepared, and they, in turn, act as effective coupling reagents for esterification and amidation. clockss.orgtcichemicals.com For example, 2,6-dimethyl-4-nitrobenzoic anhydride (B1165640) (DMNBA) has been developed as an efficient coupling reagent that facilitates the formation of esters and lactones, particularly when combined with a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP). clockss.orgtcichemicals.com This suggests that 2,4-dimethoxy-6-nitrobenzoic anhydride could be synthesized and utilized in similar condensation reactions.

Decarboxylation Reactions and Mechanisms

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant transformation of aromatic carboxylic acids. The ease of decarboxylation is highly dependent on the substitution pattern of the aromatic ring. For benzoic acids with electron-donating groups, such as the two methoxy (B1213986) groups in 2,4-dimethoxybenzoic acid, acid-catalyzed decarboxylation is a known process. nih.gov

The mechanism for the acid-catalyzed decarboxylation of the related 2,4-dimethoxybenzoic acid has been studied in detail. nih.gov It proceeds through the formation of the conjugate acid (RCO₂H₂⁺), which exists in equilibrium with a higher energy, ring-protonated tautomer. This ring-protonation at a position ortho or para to a methoxy group is crucial for facilitating the cleavage of the C-C bond. DFT calculations suggest the lowest energy pathway involves an early proton transfer from the carboxyl group to a water molecule concurrently with C-C bond cleavage, directly yielding 1,3-dimethoxybenzene (B93181) and CO₂ without forming the highly energetic protonated CO₂. nih.gov While the electron-withdrawing nitro group in this compound would disfavor ring protonation and thus likely make thermal or simple acid-catalyzed decarboxylation more difficult, metal-catalyzed pathways provide an alternative. beilstein-journals.orgnih.gov

Metal-Catalyzed Coupling Reactions

Metal-catalyzed reactions, particularly those involving palladium and copper, have opened up new avenues for the transformation of benzoic acids, enabling the formation of carbon-carbon bonds through processes that might otherwise be challenging.

Decarboxylative Cross-Coupling Processes

Decarboxylative cross-coupling has emerged as a powerful strategy for forming biaryl structures and other C-C bonds, using readily available carboxylic acids as alternatives to organometallic reagents. researchgate.net The outcome of these reactions is heavily influenced by the electronic nature of the benzoic acid substrate.

Electron-rich benzoic acids, such as 2,6-dimethoxybenzoic acid, can undergo palladium-mediated protodecarboxylation relatively easily. beilstein-journals.orgnih.govd-nb.info In contrast, electron-poor derivatives like nitrobenzoic acids are not easily decarboxylated by palladium alone. beilstein-journals.orgnih.gov For these substrates, a co-catalyst, typically a copper or silver salt, is required to facilitate the decarboxylation step, which is often the rate-limiting part of the catalytic cycle. beilstein-journals.orgresearchgate.netd-nb.info

A study on the decarboxylative heterocoupling of 2-nitrobenzoic acid with 2,6-dimethoxybenzoic acid demonstrated that a [PdCl₂/Cu(OH)₂] catalytic system can effectively promote the reaction to form the corresponding biaryl product. researchgate.net This highlights a general strategy applicable to this compound: coupling with another aromatic partner via a dual catalytic system where copper mediates the decarboxylation and palladium facilitates the cross-coupling. Similarly, copper salts have been used to catalyze the decarboxylative alkynylation and thiolation of 2-nitrobenzoic acids, using O₂ as a green oxidant. nih.govrsc.org These protocols tolerate a range of functional groups and provide efficient routes to internal aryl alkynes and aryl thioethers, respectively. nih.gov

| Substrates | Catalytic System | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 2-Nitrobenzoic acid + 2,6-Dimethoxybenzoic acid | PdCl₂ (0.2 equiv.), Cu(OH)₂ (0.75 equiv.), PPh₃ (0.4 equiv.) | DMSO | 130°C, 6h | Biaryl | researchgate.net |

| Potassium 2-nitrobenzoate (B253500) + Styrene | Pd(OAc)₂, CuF₂, p-benzoquinone | NMP | 120-130°C | Vinyl arene (Heck-type) | d-nb.info |

| 2-Nitrobenzoic acids + Terminal alkynes | Cu salt, O₂ (oxidant) | Not specified | Not specified | Internal aryl alkynes | nih.gov |

| 2-Nitrobenzoic acid + Thiophenol | CuI, 1,10-phenanthroline, K₂CO₃, O₂ (oxidant) | DMSO | 140°C, 24h | Aryl thioether | rsc.org |

Synthesis of Organometallic Complexes (e.g., Organotin Carboxylates)

The carboxylate group of this compound serves as a versatile ligand for the synthesis of organometallic complexes, particularly with organotin(IV) moieties. These syntheses are generally achieved through condensation reactions between the carboxylic acid and an organotin(IV) oxide or halide. researchgate.net The resulting organotin(IV) carboxylates exhibit a range of coordination geometries around the tin atom, influenced by the nature and number of organic groups attached to the tin center. researchgate.netnih.gov

The general synthetic routes for di- and triorganotin(IV) complexes of a substituted nitrobenzoic acid (L-H) can be represented as follows:

From Diorganotin(IV) Oxide: R₂SnO + 2 L-H → R₂SnL₂ + H₂O

From Triorganotin(IV) Hydroxide (B78521)/Oxide: R₃SnOH + L-H → R₃SnL + H₂O or (R₃Sn)₂O + 2 L-H → 2 R₃SnL + H₂O

Spectroscopic data, including Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR), are crucial for characterizing these complexes. In FTIR spectroscopy, the shift in the carboxylate stretching frequencies (asymmetric ν_asym_(COO) and symmetric ν_sym_(COO)) compared to the free acid indicates the coordination mode of the ligand to the tin atom. The difference (Δν) between these two frequencies is often used to infer whether the carboxylate group is acting as a monodentate, bidentate chelating, or bridging ligand. nih.gov

While specific studies on organotin complexes derived from this compound are not prevalent, research on the isomeric 4,5-dimethoxy-2-nitrobenzoic acid provides significant insight into the expected structures and properties. researchgate.net In these analogous complexes, the ligand coordinates to the tin atom through the oxygen atoms of the carboxylate group. researchgate.net The structural diversity of organotin(IV) carboxylates is extensive, with diorganotin compounds reported to adopt five, six, or seven-coordinate geometries, while triorganotin complexes typically form distorted tetrahedral or trigonal bipyramidal structures. researchgate.net

Table 1: Representative Organotin(IV) Complexes Derived from 4,5-Dimethoxy-2-nitrobenzoic Acid The following data is for complexes synthesized using the isomer 4,5-dimethoxy-2-nitrobenzoic acid and serves as an illustrative example of the types of organometallic complexes that can be formed.

| Organotin(IV) Moiety | Complex Formula | Characterization Methods | Reference |

| Dimethyltin(IV) | [Me₂SnL₂] | Elemental Analysis, FTIR, NMR | researchgate.net |

| Di-n-butyltin(IV) | [n-Bu₂SnL₂] | Elemental Analysis, FTIR, NMR | researchgate.net |

| Di-n-octyltin(IV) | [n-Oct₂SnL₂] | Elemental Analysis, FTIR, NMR | researchgate.net |

| Trimethyltin(IV) | [Me₃SnL] | Elemental Analysis, FTIR, NMR | researchgate.net |

| Tri-n-butyltin(IV) | [n-Bu₃SnL] | Elemental Analysis, FTIR, NMR, X-ray | researchgate.net |

| Triphenyltin(IV) | [Ph₃SnL] | Elemental Analysis, FTIR, NMR | researchgate.net |

| L represents the 4,5-dimethoxy-2-nitrobenzoate anion. |

Cyclization Reactions Leading to Heterocyclic Systems

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, particularly quinazolines and their derivatives. The strategic positioning of the nitro, carboxyl, and methoxy groups on the aromatic ring allows for sequential transformations leading to cyclization. A critical step in these synthetic pathways is the reduction of the nitro group to an amino group, which generates an ortho-aminobenzoic acid derivative. This intermediate is highly reactive and can undergo intramolecular cyclization or condensation with various reagents.

A common application is the synthesis of quinazolinone derivatives. The general pathway involves:

Reduction of the Nitro Group: The nitro group at the C-6 position is reduced to an amine (-NH₂) using standard reducing agents such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., SnCl₂/HCl). This yields 6-amino-2,4-dimethoxybenzoic acid.

Cyclization: The resulting ortho-amino benzoic acid can then be cyclized. For example, reaction with urea (B33335) or potassium cyanate (B1221674) can lead to the formation of a quinazolinedione ring system. google.com

The synthesis of 2-amino-4(3H)-quinazolinones from substituted o-nitrobenzoic acids has been demonstrated through a versatile solid-phase method. researchgate.net This process involves the N-acylation of a polymer-bound isothiourea with the nitrobenzoic acid, followed by the reduction of the nitro group, which triggers an intramolecular cyclization to release the quinazolinone product. researchgate.net

For instance, the related isomer 4,5-dimethoxy-2-nitrobenzoic acid is used as a starting material to produce 6,7-dimethoxy-2,4(1H,3H)-quinazolinedione, an important intermediate in the pharmaceutical industry. google.com The synthesis proceeds by reduction of the nitro group to form 2-amino-4,5-dimethoxybenzoic acid, which is then cyclized with urea or potassium cyanate. google.com A similar pathway can be envisaged for this compound to yield 5,7-dimethoxy-substituted quinazoline (B50416) heterocycles.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The substitution pattern of the this compound ring dictates its reactivity towards further aromatic substitution reactions. The outcome of such reactions is governed by the interplay of the electronic (activating/deactivating) and steric effects of the four existing substituents.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene (B151609) ring. pdx.edu The directing effects of the substituents on the ring are as follows:

-OCH₃ groups (at C-2 and C-4): These are strongly activating, ortho, para-directing groups due to their ability to donate electron density to the ring via resonance.

-NO₂ group (at C-6): This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive and resonance effects.

-COOH group (at C-1): This is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

The aromatic ring has two unsubstituted positions: C-3 and C-5.

Position C-3: This position is ortho to the activating -OCH₃ at C-2 and para to the activating -OCH₃ at C-4. However, it is also meta to the deactivating -NO₂ group and ortho to the deactivating -COOH group.

Position C-5: This position is ortho to the activating -OCH₃ at C-4 and para to the activating -OCH₃ at C-2. It is also meta to the deactivating -COOH group and ortho to the deactivating -NO₂ group.

The combined activating influence of the two methoxy groups strongly directs incoming electrophiles to positions C-3 and C-5. However, steric hindrance from the adjacent substituents (-COOH at C-1 and -NO₂ at C-6) will significantly influence the regioselectivity. The C-5 position, being flanked by a methoxy group and a nitro group, may be sterically more accessible than the C-3 position, which is adjacent to the carboxylic acid group. Therefore, electrophilic attack is predicted to occur preferentially at the C-5 position. The reaction generally requires a strong electrophile and a catalyst, as the ring is also substituted with two deactivating groups. lumenlearning.comsavemyexams.com

Nucleophilic Aromatic Substitution:

Aromatic rings typically resist nucleophilic attack unless they are substituted with strong electron-withdrawing groups. libretexts.orglumenlearning.com The presence of the potent electron-withdrawing nitro group (-NO₂) and, to a lesser extent, the carboxyl group (-COOH) makes the ring of this compound susceptible to nucleophilic aromatic substitution (S_N_Ar).

The electron-withdrawing groups activate the ring for attack, particularly at the positions ortho and para to them. In this molecule, the methoxy groups at C-2 and C-4 are potential leaving groups. A strong nucleophile could attack the carbon atom bearing a methoxy group, leading to its displacement. The negative charge of the intermediate, known as a Meisenheimer complex, would be stabilized by delocalization onto the electron-withdrawing nitro and carboxyl groups. libretexts.orglumenlearning.com

Studies on the related compound 2,4-dimethoxynitrobenzene have shown that a methoxy group can indeed act as a leaving group in S_N_Ar reactions, with substitution occurring selectively at the ortho position to the nitro group. nih.gov By analogy, nucleophilic attack on this compound would most likely lead to the substitution of the methoxy group at C-2, which is ortho to both the activating nitro and carboxyl groups.

Synthesis and Characterization of Derivatives of 2,4 Dimethoxy 6 Nitrobenzoic Acid

Preparation of Methyl Esters and Other Ester Analogues

The carboxylic acid functional group of 2,4-Dimethoxy-6-nitrobenzoic acid is readily converted into various esters, with methyl esters being the most commonly prepared derivatives. This transformation is a critical step for subsequent reactions, such as reductions or cyclizations, where the reactivity of the carboxylic acid needs to be masked.

The primary method for synthesizing methyl 2,4-dimethoxy-6-nitrobenzoate is through acid-catalyzed esterification. A typical procedure involves refluxing the parent benzoic acid in anhydrous methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid or by passing dry hydrogen chloride gas through the solution at low temperatures. arabjchem.orggoogle.comresearchgate.net For instance, the esterification of the related 3,4-dimethoxy-6-nitrobenzoic acid is achieved by passing dry hydrogen chloride gas through a methanolic solution at 0–5 °C for several hours. arabjchem.orgresearchgate.net Another approach involves refluxing the benzoic acid with methanol and sulfuric acid for several hours, followed by crystallization of the product upon cooling. google.com

While methyl esters are common, other ester analogues can be synthesized using similar principles. The use of different alcohols (e.g., ethanol (B145695), benzyl (B1604629) alcohol) under acid catalysis can yield the corresponding esters. ijstr.org Furthermore, coupling reagents like 2,6-dimethyl-4-nitrobenzoic anhydride (B1165640) (DMNBA) in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) provide a powerful method for esterification under mild conditions, which is particularly useful for sensitive substrates. clockss.org The reverse reaction, the hydrolysis of the ester back to the carboxylic acid, can be accomplished by warming the ester with an aqueous base like sodium hydroxide (B78521), followed by acidification. prepchem.com

Table 1: Representative Esterification Reactions of Substituted Nitrobenzoic Acids

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

| 4,5-Dimethoxy-2-nitrobenzoic acid | Methanol, Sulfuric acid, Reflux | Methyl 4,5-dimethoxy-2-nitrobenzoate | 90% | google.com |

| 3,4-Dimethoxy-6-nitrobenzoic acid | Anhydrous methanol, Dry HCl gas, 0-5°C | Methyl 3,4-dimethoxy-6-nitrobenzoate | - | arabjchem.orgresearchgate.net |

| Substituted Benzoic Acids | Various Alcohols, Phosphoric acid modified Montmorillonite K10 | Corresponding Esters | High | ijstr.org |

| 3-Phenylpropanoic Acid | 3-Phenylpropanol, DMNBA, DMAP, Triethylamine | 3-Phenylpropyl 3-phenylpropanoate | - | clockss.org |

Generation of Amino-Substituted Benzoic Acid Derivatives

The reduction of the nitro group to a primary amine is a fundamental transformation, converting this compound into 2-amino-4,6-dimethoxybenzoic acid or its corresponding ester. smolecule.com This amino derivative is a crucial intermediate for the synthesis of various heterocyclic compounds, including those with pharmaceutical applications. google.comchimicatechnoacta.ru

A widely used method for this reduction involves catalytic hydrogenation. The nitro compound, typically as its methyl ester, is stirred in a solvent like methanol or ethanol under a hydrogen atmosphere in the presence of a catalyst, such as palladium on carbon (Pd/C). researchgate.net The reaction proceeds until the starting material is consumed, after which the catalyst is removed by filtration. researchgate.net

Alternatively, chemical reduction methods are frequently employed. A common approach involves the use of a metal in an acidic medium, such as iron powder with a catalytic amount of concentrated hydrochloric acid in ethanol, heated to reflux. arabjchem.orgresearchgate.net This method is effective for reducing nitrobenzoate esters to their corresponding aminobenzoates. arabjchem.orgresearchgate.netresearchgate.net Other reducing agents like tin(II) chloride (SnCl₂) in ethanol can also accomplish this transformation.

The resulting 2-amino-4,6-dimethoxybenzoic acid is a stable, crystalline solid, soluble in many organic solvents, and serves as a key building block in organic synthesis.

Table 2: Methods for the Reduction of Nitrobenzoic Acid Derivatives

| Starting Material | Reagents & Conditions | Product | Reference |

| Methyl 3,4-dimethoxy-6-nitrobenzoate | Iron powder, Conc. HCl, Ethanol, Reflux | Methyl 2-amino-4,5-dimethoxybenzoate | arabjchem.orgresearchgate.net |

| 2-Nitro-4,5-dimethoxybenzoic acid | Catalytic hydrogenation | 2-Amino-4,5-dimethoxybenzoic acid | google.com |

| 2-Amino-6-nitro-benzoic acid methyl ester | H₂, 10% Palladium on carbon, Methanol | 2,6-Diamino-benzoic acid methyl ester | researchgate.net |

| 2-Acetyl-6-nitrobenzoic acid | H₂, Hydrogenation catalyst (e.g., Pd, Pt, Raney Ni) | 7-Amino-3-methylphthalide | google.com |

Synthesis of Halogenated Derivatives

The introduction of halogen atoms onto the aromatic ring of this compound or its precursors can significantly alter its chemical properties and provide handles for further functionalization, such as cross-coupling reactions. While direct halogenation of this compound is not widely reported, methods for halogenating structurally similar benzoic acids are well-established.

For instance, 2,4-dichloro-6-nitrobenzoic acid has been synthesized by the oxidation of 2,4-dichloro-6-nitrotoluene using a 20% nitric acid solution under high temperature and pressure. nih.gov This indicates that the nitro and carboxyl groups are stable to certain oxidative conditions used to form the acid functionality from a methyl group. The synthesis of iodo-substituted benzoic acids can be achieved through methods such as treating an aminobenzoic acid precursor with iodine and silver nitrate. rsc.org

The synthesis of 2-amino-6-nitrobenzoic acid from 2-halo-6-nitrobenzoic acid (where the halogen can be F, Cl, Br, or I) via amination with a cuprous catalyst highlights the availability of these halogenated precursors. google.com The use of starting materials like 2-fluoro-5-nitro-benzoic acid in multi-component reactions further demonstrates the utility of halogenated nitrobenzoic acids in constructing complex molecular scaffolds. nih.gov

Annulation to Form Fused Heterocyclic Compounds (e.g., Quinazolinediones)

The amino derivatives of this compound are pivotal for constructing fused heterocyclic ring systems through annulation reactions. One of the most significant applications is the synthesis of quinazolinediones, which are pharmacologically important scaffolds. researchgate.net

The general strategy involves the conversion of a 2-aminobenzoic acid derivative into a quinazolinedione. A common method begins with the 2-amino-dimethoxy-benzoate ester, which is reacted with urea (B33335) in a solid-phase fusion reaction or with potassium cyanate (B1221674) to form an intermediate that subsequently cyclizes to the 6,7-dimethoxy-1H-quinazoline-2,4-dione. google.comresearchgate.net An alternative route involves the reaction of the 2-aminobenzoic acid with potassium cyanate in the presence of a base like sodium hydroxide, or direct cyclization with urea under acidic conditions. google.com

More complex fused systems can also be generated. For example, dihydropyrazino-quinazolinediones have been synthesized via a multi-component reaction involving an amino-benzoic acid derivative, followed by an acid-catalyzed tandem cyclization. nih.gov Similarly, 2-substituted 6,7-dimethoxyquinazolin-4(3H)-ones can be prepared by acylating 2-amino-4,5-dimethoxybenzoic acid and then cyclizing the resulting amide, often by heating in a suitable solvent. chimicatechnoacta.ru These reactions demonstrate the utility of dimethoxy-aminobenzoic acids, derived from their nitro precursors, in building diverse heterocyclic architectures.

Table 3: Synthesis of Quinazolinediones from Benzoic Acid Derivatives

| Precursor | Reagents | Product | Reference |

| 4,5-Dimethoxy-2-methyl aminobenzoate | Urea | 6,7-Dimethoxy-2,4-(1H,3H)-quinazolinedione | google.com |

| 2-Aminobenzonitriles | Supercritical CO₂, DBU (catalyst) | 1H-Quinazoline-2,4-diones | researchgate.net |

| 2-Amino-4,5-dimethoxybenzoic acid amides | Heating in acetic anhydride | 2-Methyl-6,7-dimethoxyquinazoline-4(3H)-one | chimicatechnoacta.ru |

| 2-Fluoro-5-nitro-benzoic acid derivative (Ugi product) | Formic acid | Dihydropyrazino-quinazolinedione | nih.gov |

Exploration of Supramolecular Assemblies and Architectures

The functional groups on this compound and its derivatives—carboxyl, methoxy (B1213986), nitro, and amino groups—are all capable of participating in non-covalent interactions, particularly hydrogen bonding. These interactions can direct the self-assembly of molecules in the solid state to form well-defined supramolecular architectures such as chains, sheets, or three-dimensional networks. iucr.orgresearchgate.net

Crystallographic studies of substituted benzoic acids reveal common hydrogen bonding patterns. Carboxylic acids frequently form hydrogen-bonded dimers via their carboxyl groups. quora.com However, in sterically hindered systems, such as those with ortho-substituents like this compound, this typical dimer formation can be disrupted. For example, the related isomer 2,6-dimethoxy-3-nitrobenzoic acid does not form a dimer but instead assembles into hydrogen-bonded chains. iucr.org In this structure, the carboxyl group is significantly twisted out of the plane of the benzene (B151609) ring. iucr.org

Spectroscopic Characterization and Structural Elucidation of 2,4 Dimethoxy 6 Nitrobenzoic Acid and Its Derivatives

Vibrational Spectroscopy for Functional Group Analysis (e.g., FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of a substituted benzoic acid, such as 2,4-dimethoxy-6-nitrobenzoic acid, will exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups.

In benzoic acid derivatives, the carboxyl group gives rise to distinct vibrational modes. The O-H stretching vibrations of the carboxylic acid are typically observed in the range of 3100–3000 cm⁻¹. The C=O stretching vibration of the carboxyl group is also a prominent feature, usually appearing between 1780–1650 cm⁻¹. researchgate.net For instance, in 4-nitrobenzoic acid, these bands are key identifiers. scirp.org

The nitro group (NO₂) also has characteristic stretching vibrations. The symmetric stretching of the nitro group is typically found around 1340 cm⁻¹. researchgate.net Additionally, the presence of methoxy (B1213986) groups (-OCH₃) will result in C-O stretching bands. The aromatic ring itself will show C-H and C=C stretching and bending vibrations.

A study on various benzoic acid derivatives showed that intermolecular hydrogen bonding, particularly the formation of cyclic dimers, significantly influences the position and shape of the O-H and C=O stretching bands. researchgate.net For this compound, the presence of the nitro and methoxy substituents will further influence the electronic environment and thus the vibrational frequencies of the functional groups.

A derivative, trimethylstannyl-2,4-dimethoxybenzoate, shows characteristic FTIR peaks at 2998 cm⁻¹ (aromatic C-H), 2934 cm⁻¹ (aliphatic C-H), 1610 cm⁻¹ (asymmetric COO), and 1403 cm⁻¹ (symmetric COO). nih.gov

Interactive Data Table: Characteristic FTIR Absorption Bands for Substituted Benzoic Acids

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3100-3000 researchgate.net |

| Carboxylic Acid | C=O stretch | 1780-1650 researchgate.net |

| Nitro Group | Symmetric stretch | ~1340 researchgate.net |

| Methoxy Group | C-O stretch | |

| Aromatic Ring | C-H stretch | >3000 |

| Aromatic Ring | C=C stretch | ~1600-1450 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is indispensable for the detailed structural elucidation of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons and the protons of the two methoxy groups. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing nitro group and the electron-donating methoxy groups.

In a related compound, 2,4-dimethoxybenzoic acid, the proton signals appear at δ 8.12 (d, J = 8.8 Hz, 1H), 6.64 (dd, J = 8.8, 2.4 Hz, 1H), and 6.52 (d, J = 2.4 Hz, 1H), with the methoxy groups appearing as singlets at δ 4.03 and 3.86. rsc.org For a derivative, trimethylstannyl-2,4-dimethoxybenzoate, the aromatic protons are observed at δ 8.02–7.99 (d, 1H, J = 9.0 Hz), 6.50–6.47 (d, 1H, J = 7.5 Hz), and 6.51 (s, 1H), while the methoxy protons appear as a singlet at δ 3.91 (6H). nih.gov

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | ||

| Aromatic H | ||

| Methoxy H (C2) | s | |

| Methoxy H (C4) | s | |

| Carboxyl H | s (broad) |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms. libretexts.orglibretexts.org

For this compound, one would expect to see signals for the six aromatic carbons, the two methoxy carbons, and the carboxyl carbon. The carbons attached to the electronegative oxygen and nitro groups will be shifted downfield. libretexts.org For instance, the carboxyl carbon typically appears in the range of 165-185 ppm. compoundchem.com Aromatic carbons generally resonate between 125-150 ppm, and methoxy carbons are found around 55-65 ppm. libretexts.orgcompoundchem.com

In the derivative trimethylstannyl-2,4-dimethoxybenzoate, the carboxyl carbon is at δ 164.0, the methoxy-substituted aromatic carbons are at δ 161.4 and 135.1, and the methoxy carbons are at δ 55.4. nih.gov

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | 165-185 compoundchem.com |

| C-NO₂ | |

| C-OCH₃ (C2) | |

| C-OCH₃ (C4) | |

| Aromatic C | 125-150 compoundchem.com |

| Aromatic C | 125-150 compoundchem.com |

| Aromatic C | 125-150 compoundchem.com |

| -OCH₃ (C2) | 55-65 libretexts.org |

| -OCH₃ (C4) | 55-65 libretexts.org |

For derivatives of this compound containing other NMR-active nuclei, such as tin, multinuclear NMR can provide further structural insights. For example, in trimethyltin(IV) derivatives of substituted carboxylic acids, ¹¹⁹Sn NMR spectroscopy is used to characterize the coordination environment of the tin atom. nih.govrsc.org The chemical shift of the ¹¹⁹Sn nucleus is sensitive to the nature of the substituents on the carboxylate ligand. rsc.org For trimethylstannyl-2,4-dimethoxybenzoate, the ¹¹⁹Sn NMR chemical shift is reported at -127.46 ppm in DMSO. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathways

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₉H₉NO₆), the calculated molecular weight is 227.17 g/mol . nih.gov In the mass spectrum, a peak corresponding to the molecular ion [M]⁺ or a related ion such as [M-H]⁻ would be expected.

The fragmentation of benzoic acid derivatives in the mass spectrometer often involves the loss of small neutral molecules. Common fragmentation pathways for carboxylic acids include the loss of OH (17 amu) and COOH (45 amu). libretexts.org For nitroaromatic compounds, the loss of NO₂ (46 amu) is a characteristic fragmentation. The presence of methoxy groups can lead to the loss of a methyl radical (CH₃, 15 amu) or formaldehyde (B43269) (CH₂O, 30 amu).

In a study of 4,5-dimethoxy-2-nitrobenzoic acid, significant fragments were observed at m/z 227, 181, and 125. nih.gov The analysis of fragmentation patterns helps to confirm the connectivity of the atoms within the molecule.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| m/z | Identity |

| 227 | [M]⁺ or [M]⁻ |

| 212 | [M-CH₃]⁺ |

| 197 | [M-CH₂O]⁺ |

| 181 | [M-NO₂]⁺ |

| 182 | [M-COOH]⁺ |

X-ray Diffraction (XRD) for Solid-State Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and crystal packing.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the purity assessment of non-volatile organic compounds like this compound. openaccessjournals.comadvancechemjournal.comresearchgate.net The method's high resolution and sensitivity make it ideal for separating the target compound from starting materials, by-products, and degradation products, allowing for accurate quantification of purity. advancechemjournal.comijraset.com

A stability-indicating HPLC method using a UV detector is typically developed for such nitroaromatic compounds. oup.comresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this type of analysis. In this setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte and impurities between the two phases. advancechemjournal.com

For this compound, a typical method would involve an octadecylsilane (B103800) (C18) column. oup.comnih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with a small amount of acid like formic or acetic acid to ensure the carboxylic acid group remains protonated, leading to sharper, more symmetrical peaks. oup.comresearchgate.net Detection is commonly performed using a UV-Vis diode array detector (DAD), which allows for monitoring at the wavelength of maximum absorbance of the analyte, enhancing sensitivity and selectivity. researchgate.netresearchgate.net The purity is then determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Typical Condition |

|---|---|

| Chromatographic Mode | Reversed-Phase HPLC |

| Column | Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |

| Elution | Isocratic or Gradient |

| Flow Rate | 0.7 - 1.0 mL/min |

| Column Temperature | 30°C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | Set at an absorption maximum (e.g., ~270 nm) oup.com |

| Injection Volume | 10 - 20 µL |

Analysis of UV-Vis Absorption Properties

The analysis of Ultraviolet-Visible (UV-Vis) absorption properties provides valuable information regarding the electronic structure of this compound. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. The specific wavelengths of absorption are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is primarily dictated by the substituted benzene (B151609) ring. The key chromophores are the aromatic ring itself, the nitro group (-NO2), and the carboxyl group (-COOH).

π→π Transitions:* The benzene ring exhibits strong absorptions corresponding to π→π* transitions. The presence of substituents—two electron-donating methoxy groups (-OCH3) and two electron-withdrawing groups (nitro and carboxyl)—alters the energy levels of the π orbitals. This typically results in a bathochromic (red) shift of the absorption bands to longer wavelengths compared to unsubstituted benzene. Aromatic nitro compounds are known to have strong absorption bands in the UV region. iu.edu

n→π Transitions:* The nitro group and the carbonyl function within the carboxylic acid group both possess non-bonding electrons (n electrons). These can undergo lower-energy n→π* transitions. masterorganicchemistry.com These transitions are generally much weaker (lower molar absorptivity) than π→π* transitions and may appear as a shoulder on the main absorption band or as a separate, low-intensity band at a longer wavelength. masterorganicchemistry.com

The solvent used for the analysis can also influence the position and intensity of the absorption maxima due to solute-solvent interactions.

Table 2: Expected UV-Vis Absorption Bands for this compound

| Wavelength (λmax) Range | Molar Absorptivity (ε) | Type of Transition | Associated Chromophore |

|---|---|---|---|

| ~210-240 nm | High | π→π* | Substituted Benzene Ring |

| ~270-300 nm | Moderate to High | π→π* | Nitroaromatic System |

Note: The exact λmax and ε values are dependent on the solvent and the specific electronic interactions between the substituents on the aromatic ring.

Computational Chemistry and Mechanistic Investigations of 2,4 Dimethoxy 6 Nitrobenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a fundamental computational method for investigating the electronic structure and reactivity of molecules. For substituted benzoic acids, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311G+(d,p), are employed to optimize the molecular geometry and determine the most stable atomic arrangement by locating the minimum energy conformation. researchgate.net These calculations yield crucial data on bond lengths, bond angles, and the distribution of electron density, which governs the molecule's chemical behavior.

DFT studies on 2,4-dimethoxybenzoic acid have provided insights into its acid-catalyzed decarboxylation. researchgate.net The calculations help to evaluate the energies of various protonated species and reaction intermediates. The rate of this reaction is dependent on the solution's acidity, which is consistent with the formation of a conjugate acid (RCO₂H₂⁺) and its higher-energy, ring-protonated tautomer that enables the crucial C-C bond cleavage. researchgate.net DFT results indicate that the lowest energy pathway from the reactive ring-protonated intermediate involves a concerted process of proton transfer from the carboxyl group to a water molecule and C-C bond cleavage, directly yielding 1,3-dimethoxybenzene (B93181) and carbon dioxide. researchgate.net

Key parameters derived from DFT calculations that help predict reactivity include:

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface, identifying regions susceptible to electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity.

Average Local Ionization Energy (Īs,min): This parameter, calculated on the molecular surface, serves as a guide to the preferred sites for electrophilic attack. cdnsciencepub.com A lower Īs,min value indicates a region more susceptible to electrophiles.

| Parameter | Significance | Typical Application |

|---|---|---|

| Optimized Geometry (Bond Lengths, Angles) | Provides the most stable 3D structure of the molecule. | Foundation for all other computational analyses. |

| HOMO/LUMO Energies | Indicate the molecule's electron-donating and accepting capabilities. | Predicts reactivity in charge-transfer interactions. researchgate.net |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. A smaller gap suggests higher reactivity. | Assesses overall molecular stability. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | Identifies sites for electrophilic and nucleophilic attack. researchgate.net |

| Mulliken Atomic Charges | Quantifies the partial charge on each atom in the molecule. | Analyzes charge distribution and reactive sites. researchgate.net |

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecular systems, providing a "movie" of atomic motion. nih.gov By simulating a molecule like 2,4-dimethoxy-6-nitrobenzoic acid within a box of explicit solvent molecules, MD can reveal detailed information about its solution-phase behavior, conformational dynamics, and interactions with the solvent. ucl.ac.ukuni-halle.de These simulations typically employ force fields like the General Amber Force Field (GAFF) to model the interactions between atoms. ucl.ac.uk

Studies on structurally similar benzoic acid derivatives, such as 2,6-dimethoxybenzoic acid, have used MD simulations to investigate solute self-association in various solvents. ucl.ac.ukacs.org The simulations show how the solvent environment profoundly affects intermolecular interactions. For instance, in apolar solvents, benzoic acids tend to form hydrogen-bonded dimers. ucl.ac.uk In contrast, in solvents with high hydrogen bond acceptor capabilities (e.g., DMSO, THF), the solvent molecules interact directly with the carboxylic acid group, effectively "screening" it from forming self-associates and instead promoting solute-solvent hydrogen bonds. ucl.ac.uk

MD simulations can quantify various properties, including:

Radial Distribution Functions (RDFs): These describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute, revealing the structure of the solvation shell.

Hydrogen Bond Lifetimes: Analysis of simulation trajectories can determine the average duration of specific hydrogen bonds (solute-solute or solute-solvent), indicating their stability. ucl.ac.uk

Conformational Analysis: MD simulations track the fluctuations of dihedral angles over time, showing how the molecule explores different conformations in solution and how this is influenced by the solvent.

These computational experiments are crucial for understanding how solvent choice can impact crystallization processes, as the dominant species in solution (monomers, dimers, or other aggregates) can influence which crystal polymorph is formed. ucl.ac.ukacs.org

Elucidation of Reaction Mechanisms and Transition States

The decarboxylation of aromatic carboxylic acids can proceed through radical-mediated pathways, particularly under specific catalytic conditions. A notable example is the silver-catalyzed decarboxylation, which often employs a strong oxidant like potassium persulfate (K₂S₂O₈). nih.govmdpi.com In this mechanism, the silver(I) catalyst is oxidized to silver(II), which then facilitates the conversion of the carboxylate anion into a carboxyl radical. mdpi.com

This highly unstable carboxyl radical rapidly eliminates a molecule of carbon dioxide to generate an aryl radical. nih.govmdpi.com The resulting aryl radical can then abstract a hydrogen atom from the solvent (e.g., acetonitrile) to yield the decarboxylated arene product. mdpi.com This radical pathway is distinct from mechanisms involving electrophilic attack on the aromatic ring. The involvement of radical intermediates has been supported by experiments; for instance, the bromodecarboxylation of certain optically active carboxylic acids (the Hunsdiecker reaction) results in racemic products, which is consistent with the formation of a planar or rapidly inverting alkyl radical intermediate. acs.org

Proposed Radical Decarboxylation Mechanism:

Oxidation: Ag(I) is oxidized to Ag(II) by K₂S₂O₈. mdpi.com

Radical Formation: The carboxylate anion transfers an electron to Ag(II), forming a carboxyl radical and regenerating Ag(I). mdpi.com

Decarboxylation: The carboxyl radical loses CO₂ to form an aryl radical. nih.gov

Propagation: The aryl radical abstracts a hydrogen atom from the solvent to form the final product. mdpi.com

Metal-catalyzed reactions are pivotal for forming new bonds, and understanding their catalytic cycles is key to optimizing these transformations. For benzoic acid derivatives, palladium- and copper-based catalysts are frequently used in decarboxylative coupling reactions.

One study investigated the heterocoupling of 2,6-dimethoxybenzoic acid and 2-nitrobenzoic acid using a bimetallic [PdCl₂/Cu(OH)₂] system. researchgate.net A proposed catalytic cycle for such reactions suggests that both metals play a crucial role. DFT studies on similar transformations indicate that the transition states for both silver- and copper-mediated decarboxylation involve the metal atom inserting into the aryl-carboxyl bond, leading to the expulsion of CO₂. nih.gov

In the context of the palladium-catalyzed decarboxylative Heck reaction, the mechanism can vary depending on the electronic nature of the benzoic acid substrate. beilstein-journals.org For electron-rich substrates like 2,6-dimethoxybenzoic acid, decarboxylation can occur directly at the palladium center. beilstein-journals.org However, for electron-poor substrates such as 2-nitrobenzoates, this step is unfavorable. Instead, an alternative catalytic cycle is proposed where a co-catalyst like copper or silver mediates the initial decarboxylation step. The resulting aryl-copper or aryl-silver species then undergoes transmetalation to the palladium(II) center, forming an arylpalladium intermediate that can proceed through the standard Heck catalytic cycle (migratory insertion of the olefin followed by β-hydride elimination) to yield the vinyl arene product. beilstein-journals.org This dual-catalyst pathway overcomes the high activation barrier for decarboxylation of electron-deficient benzoic acids at a palladium center. beilstein-journals.org

While this compound is itself an oxidation product, understanding oxidation mechanisms is crucial for the synthesis of related compounds or for predicting its own potential transformations. The Baeyer-Villiger oxidation is a classic example, converting a ketone into an ester or a cyclic ketone into a lactone using a peroxyacid as the oxidant. wikipedia.orgnih.gov This reaction type is relevant for precursors to esters that might be derived from this compound.

The generally accepted mechanism proceeds through the "Criegee intermediate": wikipedia.orgnih.govbeilstein-journals.org

Protonation: The peroxyacid protonates the carbonyl oxygen of the ketone, increasing its electrophilicity. wikipedia.org

Nucleophilic Attack: The peroxyacid then attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgbeilstein-journals.org

Rearrangement: In a concerted, rate-determining step, one of the groups attached to the original carbonyl carbon migrates to the adjacent oxygen atom of the peroxide group, while a carboxylic acid is eliminated. wikipedia.org The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.

Deprotonation: Finally, deprotonation of the resulting oxocarbenium ion yields the final ester product. wikipedia.org

Computational studies, including analysis of the intrinsic reaction coordinate (IRC), have explored the intricate details of this mechanism, including the timing of bond cleavage, group migration, and proton transfers. ic.ac.uk

Modeling of Intermolecular Interactions and Self-Association Phenomena

The solid-state architecture and solution-phase behavior of this compound are dictated by a network of intermolecular interactions. Computational modeling is essential for identifying and quantifying these forces.

In the solid state, the primary and most dominant interaction for carboxylic acids is hydrogen bonding. Molecules of this compound are expected to form strong, centrosymmetric dimers via O-H···O hydrogen bonds between their carboxylic acid groups. This is a characteristic motif for benzoic acids in the crystalline phase. Additionally, weaker interactions such as C-H···O bonds (involving methoxy (B1213986) groups or the aromatic ring) and potential π-π stacking interactions between the aromatic rings contribute to the stability and packing of the crystal lattice. Hirshfeld surface analysis is a computational tool used to visualize and quantify these varied intermolecular contacts within a crystal structure. researchgate.net

In solution, the self-association behavior is highly dependent on the solvent, as revealed by MD simulations. ucl.ac.uk

Apolar Solvents (e.g., Toluene, Chloroform): In these environments, the formation of hydrogen-bonded carboxylic acid dimers is highly favored, and these dimers are often the dominant species in solution. ucl.ac.uk

Polar Aprotic Solvents (e.g., DMSO, THF, Acetonitrile): In solvents that are strong hydrogen bond acceptors, the solvent molecules compete effectively for the carboxylic acid's proton. ucl.ac.uk This leads to the disruption of solute-solute dimers and the formation of strong solute-solvent hydrogen bonds. In these cases, the benzoic acid derivative is likely to exist primarily as a monomer solvated by the surrounding solvent molecules. ucl.ac.uk

| Interaction Type | Description | Typical Environment | Significance |

|---|---|---|---|

| O-H···O Hydrogen Bond | Strong interaction between the carboxylic acid proton and a carbonyl oxygen of another molecule. | Solid state; apolar solvents. ucl.ac.uk | Forms stable centrosymmetric dimers, governing crystal packing. |

| π-π Stacking | Non-covalent interaction between the electron clouds of adjacent aromatic rings. | Solid state; concentrated solutions. ucl.ac.uk | Contributes to crystal stability and self-assembly. |

| C-H···O Interaction | Weaker hydrogen bond between a C-H bond (from methyl or aryl groups) and an oxygen atom (nitro, methoxy, or carbonyl). | Solid state; solution. | Fine-tunes the three-dimensional supramolecular architecture. |

| Solute-Solvent H-Bond | Hydrogen bond between the carboxylic acid group and a hydrogen-bond-accepting solvent molecule. | Polar aprotic solvents (e.g., DMSO, THF). ucl.ac.uk | Disrupts self-association, promoting solubility as monomers. |

Hydrogen Bonding Networks

Hydrogen bonds are the principal intermolecular interactions governing the crystal packing and solution-state aggregation of carboxylic acids. Typically, benzoic acids form centrosymmetric cyclic dimers through strong O-H···O hydrogen bonds between their carboxyl groups. However, the substitution pattern on the aromatic ring, particularly at the ortho positions, can significantly alter this preference.

In molecules like this compound, the presence of bulky substituents (methoxy and nitro groups) ortho to the carboxylic acid function introduces significant steric hindrance. This steric crowding can force the carboxyl group to twist out of the plane of the benzene (B151609) ring, which in turn influences the formation of hydrogen-bonded networks. nih.gov

Studies on structurally similar compounds provide critical insights. For instance, the crystal structure of 2,4-dichloro-6-nitrobenzoic acid reveals that the carboxyl and nitro groups are twisted by 82.82° and 11.9°, respectively, relative to the benzene ring. nih.govnih.gov Despite this twisting, it still forms hydrogen-bonded dimers that stabilize the crystal structure. nih.govnih.gov

Based on these analogs, this compound is expected to exhibit a complex hydrogen-bonding landscape, with a potential competition between the formation of traditional dimers and extended chains, dictated by the solid-state packing forces and the degree of steric-induced rotation of the carboxyl group.

Table 1: Hydrogen Bond Geometries in Structurally Related Nitrobenzoic Acids

| Compound | Interaction Type | D···A Distance (Å) | D-H···A Angle (°) | Supramolecular Motif | Reference |

|---|---|---|---|---|---|

| 2,4-dichloro-6-nitrobenzoic acid | O-H···O | 2.664 | 173 | Dimer | nih.gov |

| C-H···O | 3.453 | 160 | 3D Network | nih.gov |

| 2,6-dimethoxy-3-nitrobenzoic acid | O-H···O | 2.668 | 160 | Chain | iucr.org |

π-Stacking and Other Non-Covalent Interactions

Beyond hydrogen bonding, non-covalent interactions such as π-stacking play a crucial role in the assembly of aromatic molecules. nih.gov These interactions arise from attractive forces between the electron-rich π-systems of aromatic rings and can occur in various geometries, most commonly parallel-displaced or T-shaped arrangements, rather than a direct face-to-face sandwich orientation. encyclopedia.publibretexts.org

The electron-deficient nature of the aromatic ring in this compound, caused by the electron-withdrawing nitro group, makes it a candidate for engaging in π-stacking interactions, particularly with electron-rich aromatic systems. rsc.org Computational and crystallographic studies on co-crystals of various chloro-nitrobenzoic acids with 6-methylquinoline (B44275) confirm the presence of significant π-π interactions between the electron-deficient acid and the electron-rich quinoline (B57606) ring system. elsevierpure.com These interactions are a key feature in the supramolecular assembly of the crystals. elsevierpure.com

Table 2: Non-Covalent Interactions Identified in Analogs of this compound

| Interaction Type | Description | Relevance to Target Molecule | Reference |

|---|---|---|---|

| π-π Stacking | Attraction between aromatic rings of adjacent molecules. | The nitro-substituted benzene ring can interact with other aromatic systems. | elsevierpure.com |

| C-H···O | Hydrogen bond between a C-H donor and an oxygen acceptor. | The methoxy and carboxyl groups provide oxygen acceptors. | nih.govrsc.org |

| N-O···π | Interaction between the oxygen of a nitro group and a π-system. | The nitro group can interact with the π-cloud of a neighboring ring. | [No direct citation] |

| O···Cl Contacts | Weak halogen-bonding type interactions. | Demonstrates the importance of varied weak interactions in substituted aromatics. | elsevierpure.com |

Kinetic and Thermodynamic Studies via Computational Approaches

While specific computational kinetic or thermodynamic studies on this compound are not prominent in the literature, the methodologies for such investigations are well-established for related nitroaromatic compounds. mdpi.com These computational approaches provide deep mechanistic insights into reaction pathways, transition states, and the stability of intermediates and products.

Kinetic studies can be modeled to understand reaction rates and mechanisms. For example, in the electrochemical reduction of 2,5-dimethoxy nitrobenzene (B124822) derivatives, the kinetic behavior of the resulting nitro radical anion was characterized, and the rate constant for its subsequent chemical reaction was determined. researchgate.net Such processes are amenable to computational modeling to elucidate the factors controlling radical stability and reactivity. For decarboxylation reactions, a common transformation for benzoic acids, DFT calculations can be employed to determine activation parameters and elucidate the rate-limiting steps of the catalytic cycle.

Thermodynamic properties are routinely calculated using first-principles methods like DFT. mdpi.com These calculations can predict key values such as the heat of formation, enthalpy (H), entropy (S), and Gibbs free energy (G). mdpi.com For energetic materials, these parameters are crucial for assessing stability and performance. For instance, the thermal decomposition of high-energy materials can be simulated using reactive force fields (e.g., ReaxFF) to model the complex chemical reactions that occur during pyrolysis. mdpi.com These simulations provide a molecular-level view of the decomposition pathways and kinetics, which are difficult to probe experimentally.

For this compound, such computational studies could be applied to predict its thermal stability, explore the mechanism of its decomposition, and understand the thermodynamics of its reactions, such as esterification or amidation.

Table 3: Overview of Computational Kinetic and Thermodynamic Study Types for Nitroaromatic Compounds

| Study Type | Computational Method | Properties Determined | Example Application | Reference |

|---|---|---|---|---|

| Reaction Mechanism | Density Functional Theory (DFT) | Transition state energies, activation barriers, reaction pathways | Gold-catalyzed protodecarboxylation of substituted benzoic acids. | [No direct citation] |

| Thermodynamic Properties | DFT, ab initio methods | Enthalpy of formation, Gibbs free energy, entropy | Prediction of stability and properties of energetic materials. | mdpi.com |

| Decomposition Kinetics | Reactive Force Field (ReaxFF) Molecular Dynamics | Decomposition rates, reaction mechanisms, product distribution | Thermal decomposition of high-energy materials like TNTA. | mdpi.com |

| Electrochemical Behavior | DFT, Cyclic Voltammetry Simulation | Reduction potentials, radical anion stability, reaction kinetics | Reduction of dimethoxy nitrobenzene derivatives. | researchgate.net |

Advanced Applications in Organic Synthesis and Materials Science

Utilization as a Chemical Building Block for the Construction of Complex Organic Architectures

The presence of the nitro group allows for its reduction to an amine, which can then participate in various coupling reactions. The carboxylic acid group can be converted into esters, amides, or acid chlorides, providing further avenues for molecular elaboration. The methoxy (B1213986) groups, while generally less reactive, influence the electronic properties of the aromatic ring and can be cleaved under specific conditions if required.

Role as an Intermediate in the Synthesis of Specialty Organic Chemicals

The compound plays a significant role as an intermediate in the production of various specialty organic chemicals. bldpharm.comlookchem.com Its derivatives are precursors to a range of molecules with specific functions. For example, it is a key intermediate in the synthesis of certain pharmaceuticals. chemimpex.com The structural motif of 2,4-dimethoxy-6-nitrobenzoic acid is found within more complex molecules that exhibit biological activity.

Furthermore, its related isomers, such as 4,5-dimethoxy-2-nitrobenzoic acid, are used in the synthesis of 6,7-dimethoxyquinazoline (B1622564) derivatives and 4,5-dimethoxy-2-nitrobenzamide (B1586824). chemicalbook.comgoogle.com These examples highlight the importance of dimethoxy-nitrobenzoic acid isomers as intermediates in the preparation of a variety of specialized chemical compounds.

Exploration in the Development of Novel Polymeric Materials and Coatings

The reactivity of this compound and its derivatives makes them candidates for incorporation into polymeric structures. While direct applications in this area are still emerging, related compounds have shown promise. For instance, the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with organotin oxides/halides yields one-dimensional organotin carboxylate polymers. chemicalbook.com These polymers exhibit interesting structural properties, being solid with trigonal bipyramidal geometry and tetrahedral in solution. chemicalbook.com

The development of bio-based polymers from natural monomers is an area of active research, and aromatic compounds derived from renewable resources are being explored for the synthesis of polymers with rigid and tough properties. nii.ac.jp The functional groups present in this compound could potentially be utilized in polymerization reactions to create novel materials with tailored characteristics for coatings and other applications. diva-portal.orgacs.org

Application as a Reagent in Analytical Chemistry Procedures

In the realm of analytical chemistry, derivatives of nitrobenzoic acid have found utility. For example, silylation reactions using reagents like N,O-bis-(trimethylsilyl)-trifluoroacetamide have been extended to nitroaromatic compounds, including nitrobenzoic acids, to facilitate their analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov This derivatization technique enhances the volatility and thermal stability of the analytes, allowing for their effective separation and identification. The resulting mass spectra exhibit characteristic fragmentation patterns that aid in the structural elucidation of these compounds. nih.gov

Contributions to Fundamental Studies on Structure-Reactivity Relationships in Aromatic Systems

The study of substituted benzoic acids, including this compound, provides valuable insights into the fundamental principles of structure-reactivity relationships in aromatic systems. The electronic effects of the methoxy and nitro substituents, along with the steric hindrance they impose, significantly influence the acidity of the carboxylic acid and the reactivity of the aromatic ring towards electrophilic and nucleophilic substitution reactions. unam.mxrushim.ru

Crystallographic studies of related compounds, such as 2,6-dimethoxy-3-nitrobenzoic acid, reveal how steric hindrance between the carboxylic acid group and the adjacent methoxy groups leads to a twisting of the acid group relative to the benzene (B151609) ring. iucr.org This distortion from planarity has implications for the molecule's crystal packing and intermolecular interactions. Such studies, which correlate molecular structure with chemical properties, are crucial for advancing our understanding of organic chemistry principles and for the rational design of new molecules with desired functionalities. uni-duesseldorf.ded-nb.info

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.